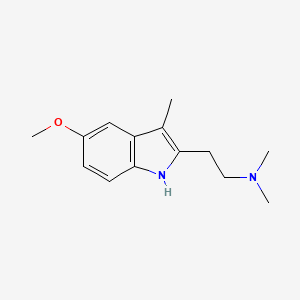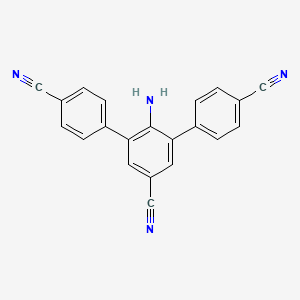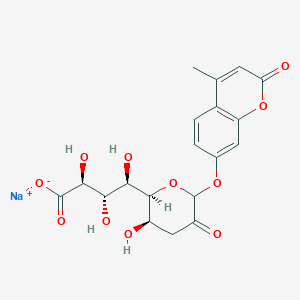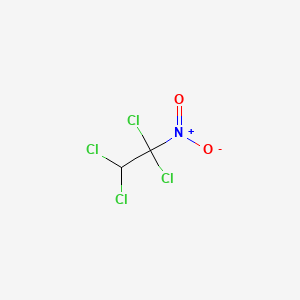
1,1,2,2-Tetrachloro-1-nitroethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2-Tetrachloro-1-nitroethane is an organic compound with the molecular formula C2H2Cl4NO2. It is a colorless to pale yellow liquid with a pungent odor. This compound is known for its use in various industrial applications and scientific research due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1,1,2,2-Tetrachloro-1-nitroethane typically involves the nitration of 1,1,2,2-tetrachloroethane. The reaction is carried out under controlled conditions using concentrated nitric acid and sulfuric acid as catalysts. The process requires careful temperature control to prevent decomposition and ensure high yield.
Industrial production methods often involve large-scale nitration reactors where 1,1,2,2-tetrachloroethane is continuously fed into the reactor along with the nitrating agents. The reaction mixture is then cooled, and the product is separated and purified through distillation and other separation techniques.
Análisis De Reacciones Químicas
1,1,2,2-Tetrachloro-1-nitroethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of chlorinated nitro compounds.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or ammonia, leading to the replacement of chlorine atoms with other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated nitro compounds, while reduction can produce amines.
Aplicaciones Científicas De Investigación
1,1,2,2-Tetrachloro-1-nitroethane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other chlorinated and nitro compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs with unique mechanisms of action.
Industry: It is used in the production of various industrial chemicals and as a solvent in certain applications.
Mecanismo De Acción
The mechanism of action of 1,1,2,2-Tetrachloro-1-nitroethane involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition and disruption of cellular processes.
Comparación Con Compuestos Similares
1,1,2,2-Tetrachloro-1-nitroethane can be compared with other similar compounds such as:
1,1,2,2-Tetrachloroethane: This compound is structurally similar but lacks the nitro group. It is used as an industrial solvent and has different chemical properties and applications.
1,1,1,2-Tetrachloroethane: Another related compound with a different chlorine substitution pattern, leading to variations in reactivity and use.
Trichloroethylene: A chlorinated solvent with widespread industrial use, but with different chemical and physical properties compared to this compound.
Propiedades
Número CAS |
39185-89-2 |
|---|---|
Fórmula molecular |
C2HCl4NO2 |
Peso molecular |
212.8 g/mol |
Nombre IUPAC |
1,1,2,2-tetrachloro-1-nitroethane |
InChI |
InChI=1S/C2HCl4NO2/c3-1(4)2(5,6)7(8)9/h1H |
Clave InChI |
XZNCNRSGJGQULQ-UHFFFAOYSA-N |
SMILES canónico |
C(C([N+](=O)[O-])(Cl)Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,6-dichloro-2-Oxabicyclo[3.1.0]hexane](/img/structure/B13747364.png)
![2-(4-methylpiperazin-1-yl)-1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethanone;dihydrochloride](/img/structure/B13747372.png)

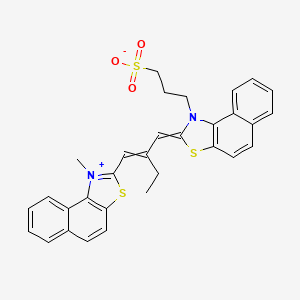


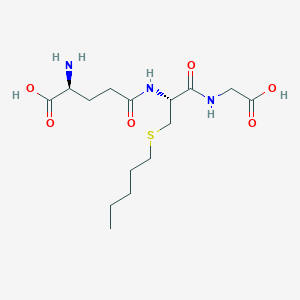
![[(1S)-1-(4-fluorophenyl)-5-oxo-5-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]pentyl] acetate](/img/structure/B13747413.png)

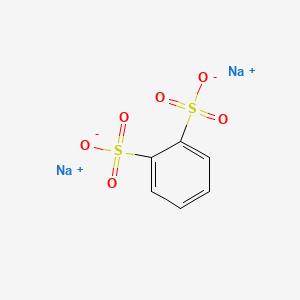
![N-(1-Naphthyl)-2-[(2-nitro-P-tolyl)azo]-3-oxo-3-phenylpropionamide](/img/structure/B13747428.png)
